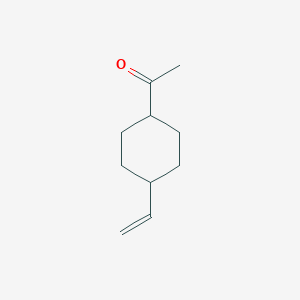
1-(4-Ethenylcyclohexyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethenylcyclohexyl)ethan-1-one is an organic compound with a unique structure that includes a cyclohexyl ring substituted with an ethenyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Ethenylcyclohexyl)ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with an appropriate ethenylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of the ethenylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethenylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) can convert the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can attack, leading to the formation of imines or acetals.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures and pressures.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted cyclohexyl ethanone.
Substitution: Imines, acetals.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethenylcyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Ethenylcyclohexyl)ethan-1-one involves its interaction with various molecular targets. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of intermediates that can further react to form final products. The ethenyl group can participate in addition reactions, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Cyclohexylphenyl)ethan-1-one: Similar structure but with a phenyl group instead of an ethenyl group.
1-(4-Methoxycyclohexyl)ethan-1-one: Contains a methoxy group instead of an ethenyl group.
1-(4-Cyclohexylphenyl)ethanol: Similar structure with an alcohol group instead of a ketone.
Uniqueness
1-(4-Ethenylcyclohexyl)ethan-1-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
96323-89-6 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(4-ethenylcyclohexyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-3-9-4-6-10(7-5-9)8(2)11/h3,9-10H,1,4-7H2,2H3 |
InChI-Schlüssel |
NGCCWOGLGQDZPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC(CC1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
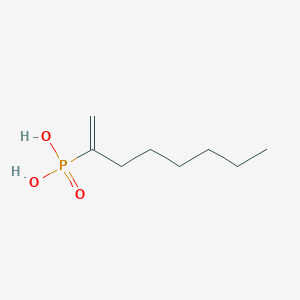
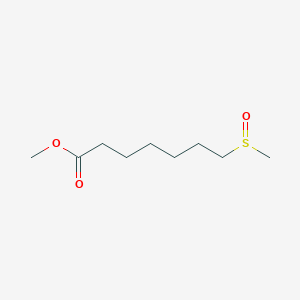
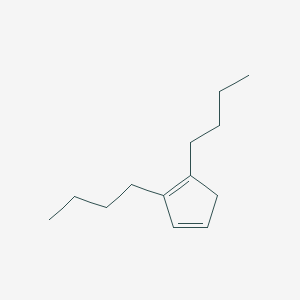
![1-[(4-Cyano-2-nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14354661.png)
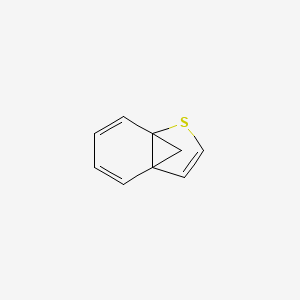
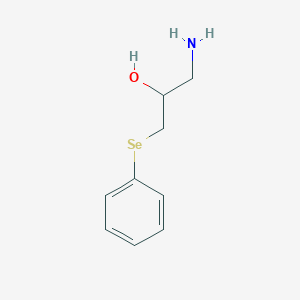
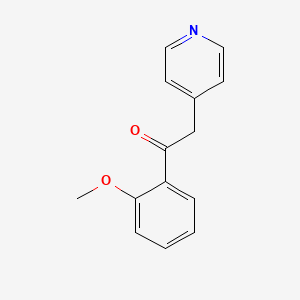
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
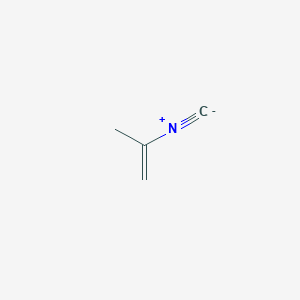
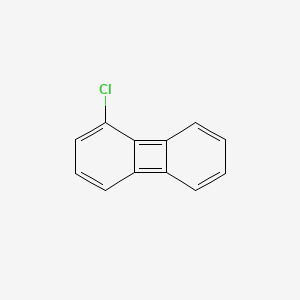

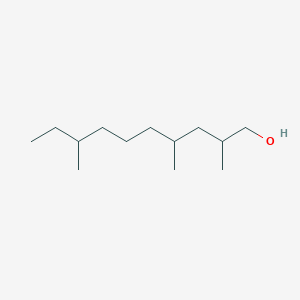
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
